molecular formula C14H18BrNO2 B153495 tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 258515-65-0

tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No. B153495
M. Wt: 312.2 g/mol
InChI Key: PWPKRLMPHNRWHK-UHFFFAOYSA-N
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Description

The compound tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate is a derivative of the tetrahydroisoquinoline family, which is a significant class of compounds due to their presence in various biologically active molecules and pharmaceuticals. The tert-butyl group is a common protecting group used in organic synthesis, particularly for carboxylic acids, due to its steric bulk and ease of removal under acidic conditions.

Synthesis Analysis

The synthesis of related tetrahydroisoquinoline derivatives often involves the Pictet-Spengler reaction, which is a method for constructing heterocyclic compounds. An improved synthesis of a closely related compound, (3R)-2-(tert-butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, was achieved with a modified Pictet-Spengler reaction, yielding the product with minimal racemization and high enantiomeric excess after recrystallization . Another synthesis approach for a tert-butoxycarbonyl-protected dihydroisoquinoline utilized 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a chemoselective tert-butoxycarbonylation reagent for various substrates, including amines and phenols .

Molecular Structure Analysis

While the specific molecular structure of tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate is not directly discussed in the provided papers, related compounds have been characterized using spectroscopy and X-ray crystallography. For instance, the crystal structure of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate in the synthesis of marine drug derivatives, was determined, revealing stabilizing aromatic π-stacking interactions and hydrogen bonds .

Chemical Reactions Analysis

The tert-butoxycarbonyl group is known for its participation in various chemical reactions due to its protective role. For example, tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate, a structurally related compound, was synthesized and further reacted with maleic anhydride to form a Diels-Alder endo-adduct. This adduct underwent further chemical transformations, including reactions with electrophilic and nucleophilic reagents, as well as reduction and oxidation of its functional groups . Additionally, tert-butyl nitrite has been used as an oxidant and N1 synthon in a multicomponent reaction leading to the formation of fused quinolines and isoquinolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate are not explicitly detailed in the provided papers. However, the properties of similar tert-butyl-protected isoquinoline derivatives can be inferred. These compounds are typically solid at room temperature and their physical properties such as melting points, solubility, and stability can be influenced by the presence of the tert-butyl group and other substituents on the isoquinoline core. The chemical properties, such as reactivity and selectivity, are often a result of the steric hindrance provided by the tert-butyl group and the electronic effects of other substituents like the bromo group .

Scientific Research Applications

Tert-butoxycarbonylation Reagent

tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate, as part of the 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) family, is utilized as a tert-butoxycarbonylation reagent for various acidic proton-containing substrates like phenols, aromatic and aliphatic amine hydrochlorides, and aromatic carboxylic acids. This process is characterized by its chemoselectivity and high yield under mild conditions, making it highly valuable in organic synthesis (Saito et al., 2006).

Novel Annulation for Heterocycle Synthesis

This compound is also pivotal in the smooth annulation with ω-bromopropionate, butyrate, or ortho-bromomethyl benzoate to afford isoquinoline heterocycles. This method is significant for synthesizing cyclic Reissert equivalent compounds, providing expedient access to medicinally important isoquinoline heterocycles and certain natural alkaloids, such as berberine and erythrina types (Li & Yang, 2005).

Cascade Recyclization

The compound undergoes anionic cascade recyclization leading to the formation of novel compounds like tert-butyl 7-amino-3-tert-butyl-8-R-2-oxo-1,2-dihydropyrrolo[1,2-b][1,2,4]triazine-6-carboxylates. This reaction exhibits high yields and showcases the compound's versatility in creating complex molecular structures (Ivanov, 2020).

Convenient Synthesis of Tetrahydroisoquinoline

A method involving the synthesis of 7-bromo-1,2,3,4-tetrahydroisoquinoline via lithiation of 2-methylarylidene-tert-butylamines, followed by formylation and reductive amination, highlights the compound's role in synthesizing tetrahydroisoquinoline, a structure prevalent in many bioactive compounds (Zlatoidský & Gabos, 2009).

Chemoselective Tert-butoxycarbonylation

The compound is further used in the tert-butoxycarbonylation of aromatic and aliphatic amine hydrochlorides and phenols. Its application is highlighted by the chemoselective process that proceeds in high yield under mild conditions, demonstrating its utility in fine-tuning the synthesis of complex molecules (Ouchi et al., 2002).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include P261, P280, and P305+P351+P338 .

properties

IUPAC Name

tert-butyl 7-bromo-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-7-6-10-4-5-12(15)8-11(10)9-16/h4-5,8H,6-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWPKRLMPHNRWHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20579122
Record name tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20579122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

CAS RN

258515-65-0
Record name tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20579122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 7-bromo-1,2,3,4-tetrahydro-isoquinoline hydrochloride (1.0 g, 4.0 mmol) in DCM (18 mL) and 2M aqueous Na2CO3 solution (5.0 mL, 10.0 mmol) was added a solution of BOC-anhydride (1.0 g, 4.6 mmol) in DCM (7 mL). The reaction mixture was stirred at RT for 3 h and then diluted with water and DCM (1:1, 100 mL). The organic phase was then separated and washed with brine, dried (MgSO4) and filtered. The solvent was evaporated and then carried to next step without purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
[Compound]
Name
BOC-anhydride
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
D Montgomery, JP Anand, MA Baber, JJ Twarozynski… - Molecules, 2019 - mdpi.com
The opioid receptors modulate a variety of biological functions, including pain, mood, and reward. As a result, opioid ligands are being explored as potential therapeutics for a variety of …
Number of citations: 5 www.mdpi.com
D Montgomery - 2019 - deepblue.lib.umich.edu
The opioid receptors modulate a wide variety of physiological and behavioral functions, including pain, mood, and reward. There are three main types of opioid receptors – kappa (KOR)…
Number of citations: 0 deepblue.lib.umich.edu
S Urgaonkar, K Nosol, AM Said… - Journal of Medicinal …, 2021 - ACS Publications
Targeted concurrent inhibition of intestinal drug efflux transporter P-glycoprotein (P-gp) and drug metabolizing enzyme cytochrome P450 3A4 (CYP3A4) is a promising approach to …
Number of citations: 18 pubs.acs.org

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